Cas no 1355582-43-2 (N-cyano(2-methylphenyl)methyl-2-methylbutanamide)

N-cyano(2-methylphenyl)methyl-2-methylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-cyano(2-methylphenyl)methyl-2-methylbutanamide
- N-[cyano(2-methylphenyl)methyl]-2-methylbutanamide
- 1355582-43-2
- AKOS033120291
- CHEMBL4921104
- N-[cyano-(2-methylphenyl)methyl]-2-methylbutanamide
- EN300-26683417
- Z1158923213
-
- インチ: 1S/C14H18N2O/c1-4-10(2)14(17)16-13(9-15)12-8-6-5-7-11(12)3/h5-8,10,13H,4H2,1-3H3,(H,16,17)
- InChIKey: ZSLZNQVOJHSMSY-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)CC)NC(C#N)C1C=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 230.141913202g/mol
- どういたいしつりょう: 230.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 52.9Ų
N-cyano(2-methylphenyl)methyl-2-methylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683417-0.05g |
N-[cyano(2-methylphenyl)methyl]-2-methylbutanamide |
1355582-43-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-cyano(2-methylphenyl)methyl-2-methylbutanamide 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
N-cyano(2-methylphenyl)methyl-2-methylbutanamideに関する追加情報
Introduction to N-cyano(2-methylphenyl)methyl-2-methylbutanamide (CAS No. 1355582-43-2)
N-cyano(2-methylphenyl)methyl-2-methylbutanamide (CAS No. 1355582-43-2) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of amides and is characterized by the presence of a cyano group, a substituted phenyl ring, and a branched alkyl chain. The combination of these functional groups imparts specific chemical and biological properties that make it an interesting candidate for various applications.
The molecular structure of N-cyano(2-methylphenyl)methyl-2-methylbutanamide can be represented as C14H17NO2. The cyano group (CN) is a key functional group that contributes to the compound's reactivity and stability. The presence of the 2-methylphenyl substituent adds aromatic character and influences the compound's solubility and lipophilicity. The 2-methylbutanamide moiety provides additional structural complexity and can affect the compound's interactions with biological targets.
In recent years, N-cyano(2-methylphenyl)methyl-2-methylbutanamide has been studied for its potential therapeutic applications. One of the most promising areas of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are key enzymes in signal transduction pathways that are often dysregulated in cancer and other diseases.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the inhibitory effects of N-cyano(2-methylphenyl)methyl-2-methylbutanamide on protein kinase B (AKT), a critical mediator of cell survival and proliferation. The researchers found that this compound effectively inhibited AKT phosphorylation, leading to reduced cell viability in cancer cell lines. This finding suggests that N-cyano(2-methylphenyl)methyl-2-methylbutanamide could be a valuable lead compound for the development of novel anticancer drugs.
Beyond its potential as an anticancer agent, N-cyano(2-methylphenyl)methyl-2-methylbutanamide has also been explored for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. A study published in Bioorganic & Medicinal Chemistry Letters in 2019 demonstrated that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. These findings highlight the versatility of N-cyano(2-methylphenyl)methyl-2-methylbutanamide as a potential therapeutic agent for multiple disease conditions.
The synthesis of N-cyano(2-methylphenyl)methyl-2-methylbutanamide involves several well-established organic reactions, including nucleophilic substitution, amidation, and cyano group introduction. A typical synthetic route starts with the reaction of 1-bromo-3-methylnaphthalene with potassium cyanide to form the corresponding nitrile derivative. This intermediate is then subjected to further transformations to introduce the amide functionality. The overall synthetic process is highly efficient and can be scaled up for industrial production.
In terms of safety and toxicity, preliminary studies have indicated that N-cyano(2-methylphenyl)methyl-2-methylbutanamide exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for human use. Preclinical studies in animal models have shown promising results, with no significant adverse effects observed at effective doses.
The future development of N-cyano(2-methylphenyl)methyl-2-methylbutanamide as a therapeutic agent will likely involve extensive preclinical testing to optimize its pharmacokinetic properties and evaluate its efficacy in various disease models. Additionally, clinical trials will be essential to assess its safety and effectiveness in human patients.
In conclusion, N-cyano(2-methylphenyl)methyl-2-methylbutanamide (CAS No. 1355582-43-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery.
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